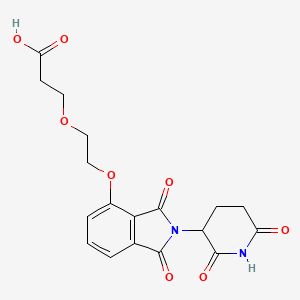
Thalidomide-O-PEG1-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG1-C2-acid is a synthetic compound that combines the pharmacological properties of thalidomide with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is designed to enhance the solubility and bioavailability of thalidomide, making it more suitable for various biomedical applications. Thalidomide itself is known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties, which have been utilized in the treatment of multiple myeloma and erythema nodosum leprosum.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG1-C2-acid typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting it with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
PEGylation: The activated thalidomide is then reacted with a polyethylene glycol (PEG) derivative that contains a terminal amine group. This reaction forms a thalidomide-PEG conjugate.
Carboxylation: The thalidomide-PEG conjugate is further reacted with a carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid functional group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-scale synthesis of activated thalidomide: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
PEGylation and carboxylation: Conducted in large reactors with precise control over reaction parameters such as temperature, pH, and reaction time to achieve consistent product quality.
Purification: The final product is purified using techniques such as chromatography and crystallization to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alcohols or amines are used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG1-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and conjugates.
Biology: Employed in the study of protein-ligand interactions and as a tool for probing biological pathways.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy and immunomodulation.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Thalidomide-O-PEG1-C2-acid involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-angiogenic effects. The PEG linker enhances the solubility and bioavailability of the compound, allowing for more effective delivery and distribution within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2: A similar compound with an amido group and a longer PEG linker.
Thalidomide-propargyl-O-PEG1-C2-acid: A derivative with a propargyl group instead of a carboxylic acid.
Lenalidomide-O-PEG1-C2-acid: A related compound with lenalidomide as the active moiety.
Uniqueness
Thalidomide-O-PEG1-C2-acid is unique due to its specific combination of thalidomide, PEG linker, and carboxylic acid functional group. This combination enhances its solubility, bioavailability, and potential for targeted drug delivery, making it a valuable tool in various scientific and medical applications.
Eigenschaften
Molekularformel |
C18H18N2O8 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]propanoic acid |
InChI |
InChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24) |
InChI-Schlüssel |
YHZQHDKZYTWLGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


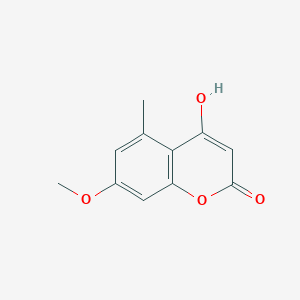
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
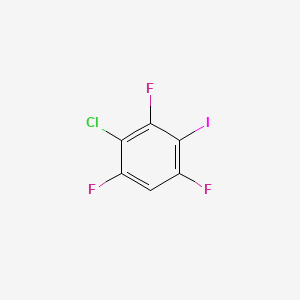

![3-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B14758776.png)
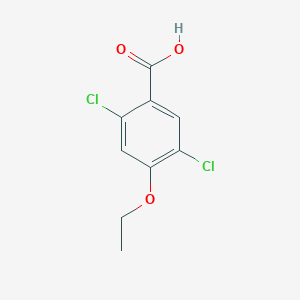
![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
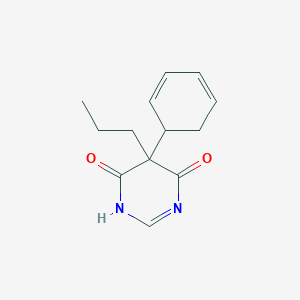
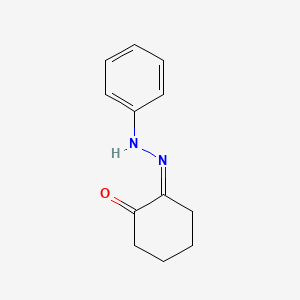

![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)

